molecular formula C16H24N2O5S B6049655 3-(2,6-dimethylmorpholine-4-carbonyl)-4-methoxy-N,N-dimethylbenzenesulfonamide

3-(2,6-dimethylmorpholine-4-carbonyl)-4-methoxy-N,N-dimethylbenzenesulfonamide

Cat. No.: B6049655
M. Wt: 356.4 g/mol
InChI Key: HQBLVCHYMYYWAT-UHFFFAOYSA-N
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Description

3-(2,6-dimethylmorpholine-4-carbonyl)-4-methoxy-N,N-dimethylbenzenesulfonamide is a complex organic compound with a unique structure that includes a morpholine ring, a methoxy group, and a sulfonamide group

Properties

IUPAC Name

3-(2,6-dimethylmorpholine-4-carbonyl)-4-methoxy-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5S/c1-11-9-18(10-12(2)23-11)16(19)14-8-13(6-7-15(14)22-5)24(20,21)17(3)4/h6-8,11-12H,9-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBLVCHYMYYWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=C(C=CC(=C2)S(=O)(=O)N(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dimethylmorpholine-4-carbonyl)-4-methoxy-N,N-dimethylbenzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of 2,6-dimethylmorpholine-4-carbonyl chloride, which is then reacted with 4-methoxy-N,N-dimethylbenzenesulfonamide under controlled conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-dimethylmorpholine-4-carbonyl)-4-methoxy-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized under specific conditions.

    Reduction: The sulfonamide group can be reduced to form different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a corresponding aldehyde or carboxylic acid, while reduction of the sulfonamide group may produce an amine derivative.

Scientific Research Applications

3-(2,6-dimethylmorpholine-4-carbonyl)-4-methoxy-N,N-dimethylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,6-dimethylmorpholine-4-carbonyl)-4-methoxy-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,6-dimethylmorpholine-4-carbonyl chloride: A precursor in the synthesis of the target compound.

    4-methoxy-N,N-dimethylbenzenesulfonamide: Another precursor used in the synthesis.

    Other sulfonamides: Compounds with similar sulfonamide groups but different substituents.

Uniqueness

3-(2,6-dimethylmorpholine-4-carbonyl)-4-methoxy-N,N-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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